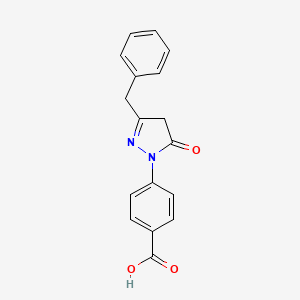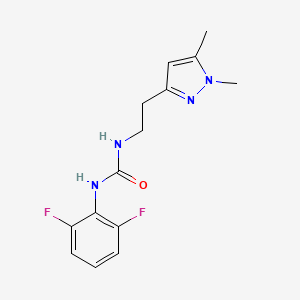
1-(2,6-difluorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
One notable application of urea derivatives, similar in structure to the specified compound, is in the synthesis of heterocyclic compounds. For instance, urea has been employed as a catalyst in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives, showcasing its role in facilitating multicomponent reactions through domino Knoevenagel condensation, Michael addition, and cyclocondensation processes. This method highlights the advantages of good yield, simplicity in work-up, and eco-friendly by-products, thus underlining urea derivatives' significance in synthetic organic chemistry (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Material Science
Urea derivatives have also found applications in material science, particularly in the formation of hydrogels and gelation properties. For example, specific urea compounds form hydrogels in acidic conditions, with their rheology and morphology being tunable by varying the identity of the anion. This property is vital for designing materials with specific physical characteristics, thus opening avenues for novel applications in drug delivery systems, tissue engineering, and as sensors (Lloyd & Steed, 2011).
Antibacterial Agents
Another significant area of application is in the development of antibacterial agents. New heterocyclic compounds containing a sulfonamido moiety, synthesized from reactions involving urea, have shown high antibacterial activity. This research suggests the potential of urea derivatives in contributing to the development of new antibiotics, addressing the urgent need for effective treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer Research
Urea derivatives have also been explored for their potential in anticancer research. Novel pyrazole derivatives with specific moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing promising results against various cancer cell lines. This highlights the role of urea derivatives in medicinal chemistry for designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-9-8-10(19-20(9)2)6-7-17-14(21)18-13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFOVADSSOBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)
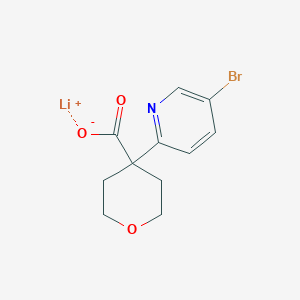
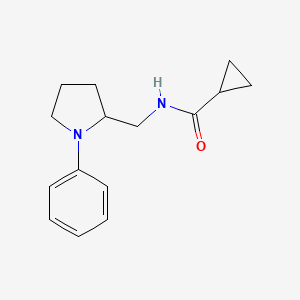
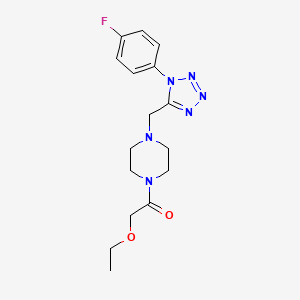
![[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid](/img/structure/B2711612.png)
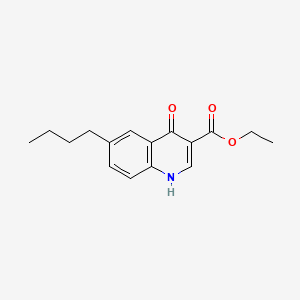
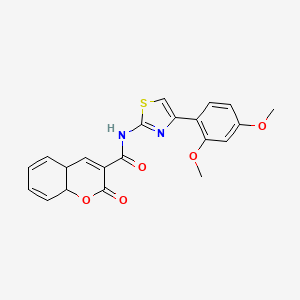
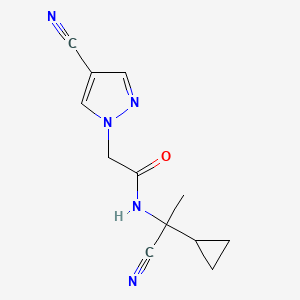
![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)
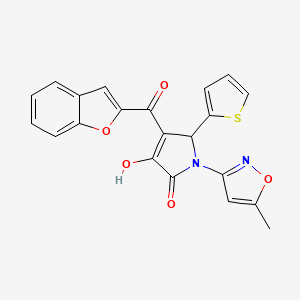
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)
